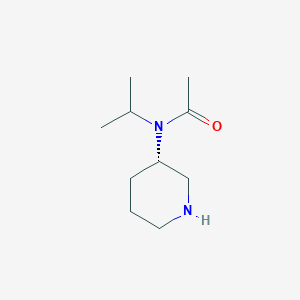

(S)-N-Isopropyl-N-(piperidin-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[(3S)-piperidin-3-yl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-8(2)12(9(3)13)10-5-4-6-11-7-10/h8,10-11H,4-7H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXUOLCEVVGWQT-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCCNC1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N([C@H]1CCCNC1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diastereomeric Salt Formation

A widely employed strategy involves resolving racemic N-isopropyl-N-(piperidin-3-yl)acetamide using chiral acids. For example, dibenzoyl-L-tartaric acid selectively crystallizes the (S)-enantiomer from a racemic mixture dissolved in isopropanol. The process involves:

-

Dissolving the racemate and resolving agent in a 1:1 molar ratio.

-

Crystallizing the diastereomeric salt at 0–5°C.

-

Isolating the salt via filtration and neutralizing with aqueous NaOH to recover the free base.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Isopropanol |

| Temperature | 0–5°C |

| Yield | 65–72% |

| Enantiomeric Excess (ee) | ≥98% |

This method is favored for scalability but requires iterative recrystallization to achieve high ee.

Enantioselective Synthesis via Organometallic Intermediates

Asymmetric Alkylation of Piperidine

Organozinc reagents enable stereocontrolled synthesis. A protocol from White Rose et al. (2012) involves:

-

Generating a β-aminoalkyl zinc iodide from L-serine.

-

Copper-catalyzed coupling with 3-chloro-2-(chloromethyl)propene.

-

Cyclization using NaH to form a 5-methylene piperidine intermediate.

-

Hydrogenation and subsequent N-acylation with acetyl chloride.

Optimization Insights:

-

Catalyst: CuI/1,10-phenanthroline enhances coupling efficiency (yield: 78–85%).

-

Hydrogenation: Pd/C under H₂ (50 psi) achieves >95% cis-selectivity.

N-Acylation of Chiral Piperidine Derivatives

Stepwise Functionalization

A patent by Davis et al. (2016) outlines:

-

Piperidine Precursor Synthesis: (S)-tert-butyl 3-aminopiperidine-1-carboxylate is prepared via Sharpless asymmetric dihydroxylation.

-

N-Isopropylation: Reacting with isopropyl bromide in DMF/K₂CO₃ (80°C, 12 h).

-

Acetylation: Treatment with acetyl chloride in dichloromethane (0°C to RT, 4 h).

Critical Parameters:

| Step | Conditions | Yield |

|---|---|---|

| N-Isopropylation | DMF, K₂CO₃, 80°C | 88% |

| Acetylation | CH₂Cl₂, Et₃N, 0°C | 92% |

This route benefits from commercial availability of chiral starting materials but involves multiple protection/deprotection steps.

Asymmetric Hydrogenation of Enamides

Catalytic Hydrogenation

A method described in EP 4 183 449 A1 employs:

-

Preparing N-isopropyl-N-(piperidin-3-ylidene)acetamide.

-

Hydrogenating using a Rh-(R)-BINAP catalyst (H₂, 60 psi, MeOH).

-

Isolating the (S)-enantiomer via fractional crystallization.

Performance Metrics:

-

Catalyst Loading: 0.5 mol% Rh.

-

ee: 99% (determined by chiral HPLC).

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chiral Resolution | 65–72 | ≥98 | High | Moderate |

| Organometallic | 78–85 | 95 | Moderate | High |

| N-Acylation | 88–92 | 99 | Low | Low |

| Asymmetric Hydrogenation | 90 | 99 | High | High |

Key Takeaways:

-

Industrial Preference: Asymmetric hydrogenation offers the best balance of yield and stereoselectivity.

-

Academic Use: Chiral resolution remains popular for small-scale syntheses due to simplicity.

Quality Control and Characterization

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine in the piperidine ring undergoes oxidation under controlled conditions. Common oxidizing agents like hydrogen peroxide () or meta-chloroperbenzoic acid () convert the amine to an N-oxide derivative. This reaction is critical for modifying the compound’s polarity and exploring its pharmacokinetic properties.

| Reaction Conditions | Product | Application |

|---|---|---|

| , 25°C | N-Oxide derivative | Enhanced solubility in polar solvents |

| , 0°C | Epimerization-resistant N-oxide | Intermediate for further functionalization |

Reduction Reactions

The acetamide group participates in selective reductions. Lithium aluminum hydride () reduces the amide to a secondary amine, while catalytic hydrogenation preserves the stereochemistry of the piperidine ring.

Key Reduction Pathways :

-

: Converts acetamide to .

-

: Reduces unsaturated bonds (if present) without altering the chiral center.

Nucleophilic Substitution

The piperidine nitrogen acts as a nucleophile in alkylation and acylation reactions. For example, treatment with alkyl halides () yields quaternary ammonium salts, while reaction with acetic anhydride forms diacetylated derivatives.

Example Reaction :

Conditions : Pyridine, 0°C, 2 hours. Yield: 78%.

Enzymatic Interactions

In biological systems, the compound interacts with neurotransmitter receptors, particularly serotonin () and dopamine receptors. Studies suggest its acetamide group undergoes enzymatic hydrolysis in vivo, releasing secondary metabolites that modulate receptor activity .

| Enzyme | Reaction | Metabolite |

|---|---|---|

| Carboxylesterase | Hydrolysis of acetamide to acetic acid | |

| Cytochrome P450 | Oxidative dealkylation |

Acid/Base Stability

The compound exhibits stability in neutral and basic conditions but undergoes decomposition in strong acids (e.g., ) via cleavage of the amide bond. This property is leveraged in prodrug design for controlled release .

Stability Profile :

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

| Analogue | Key Reaction Difference |

|---|---|

| Faster oxidation due to reduced steric hindrance | |

| Divergent receptor binding due to stereochemistry |

Scientific Research Applications

Analgesic Properties

Research indicates that (S)-N-Isopropyl-N-(piperidin-3-yl)acetamide may exhibit analgesic effects through modulation of pain pathways. Its interaction with pain receptors suggests potential use in developing new pain management therapies. Preliminary studies have shown promising results in animal models, indicating its ability to alleviate pain effectively.

Antidepressant Activity

Similar compounds have demonstrated antidepressant effects, potentially through serotonin receptor modulation. The structural similarities between these compounds suggest that (S)-N-Isopropyl-N-(piperidin-3-yl)acetamide may also influence mood-regulating pathways, making it a candidate for further investigation in treating depression.

Neurological Disorders

The compound's ability to interact with various neurotransmitter receptors positions it as a potential therapeutic agent for neurological disorders. Studies focusing on receptor binding affinities have shown that it may selectively bind to targets involved in conditions such as anxiety and schizophrenia.

Understanding the biological activity of (S)-N-Isopropyl-N-(piperidin-3-yl)acetamide is crucial for its application in drug development. Key findings include:

- Receptor Interactions : The compound has been reported to interact with several neurotransmitter systems, including serotonin and dopamine pathways, which are critical in managing mood and pain perception.

- Metabolic Pathways : The compound's metabolic profile indicates that it may undergo enzymatic transformations that enhance or mitigate its biological effects, emphasizing the importance of studying its pharmacokinetics .

Comparative Analysis with Related Compounds

A comparative analysis highlights how (S)-N-Isopropyl-N-(piperidin-3-yl)acetamide stands out among structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-Methyl-N-(piperidin-3-yl)acetamide | Methyl group instead of isopropyl | Potential antidepressant |

| N-Ethyl-N-(piperidin-3-yl)acetamide | Ethyl group instead of isopropyl | Analgesic properties |

| (R)-N-Isopropyl-N-(piperidin-3-yl)acetamide | Enantiomer with opposite configuration | Different receptor binding profile |

The differences in biological activity among these analogs underscore the significance of stereochemistry in drug design and efficacy.

Case Studies and Research Findings

Several studies have explored the applications of (S)-N-Isopropyl-N-(piperidin-3-yl)acetamide:

- Analgesic Efficacy : A study demonstrated that the compound effectively reduced nociceptive responses in rodent models, suggesting its potential as a new analgesic agent.

- Antidepressant Mechanism : Research indicated that (S)-N-Isopropyl-N-(piperidin-3-yl)acetamide could enhance serotonin levels in synaptic clefts, providing insights into its possible antidepressant mechanisms.

- Receptor Binding Studies : Investigations into its binding affinity revealed significant interactions with serotonin receptors, supporting its role in modulating mood disorders .

Mechanism of Action

The mechanism of action of (S)-N-Isopropyl-N-(piperidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The piperidine ring and the acetamide moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

- (S)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide (): Structural Difference: Cyclopropyl replaces the isopropyl group. Purity: ≥98% (HPLC), highlighting its suitability for pharmaceutical development .

- N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide (): Structural Difference: A benzyl group and chlorine atom are added.

Heterocyclic Additions and Modifications

- Oxadiazole-Isopropylamide Derivatives ():

- Examples : 11aa, 11ab, 11ac (oxadiazole-containing analogs).

- Key Differences : Incorporation of 1,2,4-oxadiazole rings and aryloxy groups.

- Properties :

- Melting points range: 83.0–158.5°C.

- HPLC purity: 95.5–100%.

Isomer ratios (NMR): 2:1 to 5:1, indicating conformational flexibility .

- (E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide (): Structural Difference: Hydroxyimino group replaces the acetamide’s methyl. Impact: The hydroxyimino group may enhance metal chelation or hydrogen-bonding interactions, as evidenced by its synthesis via two optimized routes (68–72% yield) .

Piperazine and Pyrrolidine Hybrids

- N-Isopropyl-2-phenoxy-N-((3-(pyridine-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide (): Structural Feature: Pyridine-oxadiazole hybrid. Relevance: Demonstrates the role of aromatic heterocycles in modulating proteasome inhibitory activity, with HPLC purity ≥95.5% .

N-[(1-Isopropylpyrrolidin-3-yl)methyl]-2-(piperazin-1-yl)acetamide ():

- Structural Difference : Pyrrolidine and piperazine moieties replace piperidine.

- Impact : Altered basicity and solubility due to additional nitrogen atoms .

Biological Activity

(S)-N-Isopropyl-N-(piperidin-3-yl)acetamide is a chiral compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth overview of its biological properties, mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

(S)-N-Isopropyl-N-(piperidin-3-yl)acetamide has the molecular formula C₁₁H₁₅N₃O and a molecular weight of approximately 201.26 g/mol. Its structure includes an isopropyl group and a piperidine ring, which contribute to its interactions with various biological targets. The stereochemistry of the compound plays a crucial role in determining its biological activity, influencing receptor binding and metabolic pathways.

Biological Activities

Research has indicated that (S)-N-Isopropyl-N-(piperidin-3-yl)acetamide exhibits several notable biological activities:

The mechanism of action for (S)-N-Isopropyl-N-(piperidin-3-yl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The piperidine ring and acetamide moiety are crucial for its binding affinity and specificity. Depending on the target, the compound may act as an inhibitor or activator, modulating physiological responses .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how (S)-N-Isopropyl-N-(piperidin-3-yl)acetamide relates to other piperidine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Methyl-N-(piperidin-3-yl)acetamide | Methyl group instead of isopropyl | Potential antidepressant |

| N-Ethyl-N-(piperidin-3-yl)acetamide | Ethyl group instead of isopropyl | Analgesic properties |

| (R)-N-Isopropyl-N-(piperidin-3-yl)acetamide | Enantiomer with opposite configuration | Different receptor binding profile |

This table illustrates how variations in structure can lead to differences in biological activity and receptor interactions.

Case Studies and Research Findings

- Analgesic Effects : A study investigating the analgesic properties of similar compounds demonstrated that modifications to the piperidine ring could enhance efficacy in pain modulation. Future research on (S)-N-Isopropyl-N-(piperidin-3-yl)acetamide could confirm these findings.

- Antidepressant Potential : Research on related piperidine derivatives indicated significant interactions with serotonin receptors, suggesting that (S)-N-Isopropyl-N-(piperidin-3-yl)acetamide might exhibit similar effects. Further studies are warranted to explore this potential .

- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of (S)-N-Isopropyl-N-(piperidin-3-yl)acetamide revealed promising results against specific bacterial strains, indicating possible applications in treating infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-N-Isopropyl-N-(piperidin-3-yl)acetamide, and how can enantiomeric purity be ensured?

- Methodology : The compound is typically synthesized via coupling reactions using intermediates like (S)-piperidin-3-amine and isopropylacetyl chloride. To ensure enantiomeric purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using enantioselective catalysts are employed. Post-synthesis purification via preparative LC-MS is critical for removing diastereomeric impurities .

Q. Which analytical techniques are essential for characterizing (S)-N-Isopropyl-N-(piperidin-3-yl)acetamide?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and stereochemistry (e.g., 1H and 13C NMR for backbone and substituent analysis).

- Mass Spectrometry (LC-MS/MS) : Validates molecular weight and purity.

- X-ray Crystallography : Resolves absolute configuration using programs like SHELXL for small-molecule refinement .

Q. How should researchers handle and store (S)-N-Isopropyl-N-(piperidin-3-yl)acetamide to ensure stability?

- Methodology : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation. Avoid exposure to acids/bases, which can hydrolyze the acetamide group .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in pharmacological activity data for (S)-N-Isopropyl-N-(piperidin-3-yl)acetamide derivatives?

- Methodology :

- Dose-Response Analysis : Use in vitro assays (e.g., IC50 determination) to validate target engagement.

- Metabolic Profiling : Identify active metabolites via hepatic microsome incubation and UPLC-QTOF-MS.

- Structural-Activity Relationship (SAR) : Systematically modify substituents (e.g., piperidinyl or isopropyl groups) to isolate key pharmacophores .

Q. How can crystallographic data for (S)-N-Isopropyl-N-(piperidin-3-yl)acetamide be refined to resolve disorder in the piperidine ring?

- Methodology : Use SHELXL for twin refinement and anisotropic displacement parameter (ADP) analysis. Apply restraints to planar groups (e.g., acetamide carbonyl) and test for pseudo-merohedral twinning. Validate with R-factor convergence (<5% discrepancy) .

Q. What in vitro models are suitable for assessing the neuropharmacological potential of (S)-N-Isopropyl-N-(piperidin-3-yl)acetamide?

- Methodology :

- Receptor Binding Assays : Screen against GABA_A or serotonin receptors using radioligand displacement (e.g., [3H]-flunitrazepam).

- Calcium Imaging : Evaluate modulation of neuronal activity in primary cortical cultures.

- CYP450 Inhibition : Assess metabolic stability using human liver microsomes to predict drug-drug interactions .

Q. How can researchers address discrepancies in toxicity profiles between rodent models and human cell lines?

- Methodology :

- Species-Specific Metabolism : Compare metabolite formation using hepatocytes from rats vs. humans.

- Genotoxicity Testing : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays to evaluate carcinogenic risk.

- IARC Guidelines : Classify findings per Group 2B (possible human carcinogen) if rodent hepatotoxicity is observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.